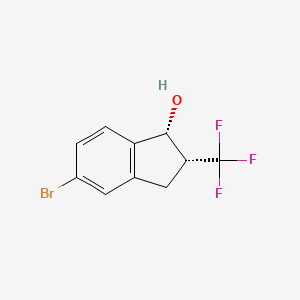![molecular formula C10H15ClN4O2 B13488377 3-[2-(2-Azidoethoxy)ethoxy]aniline hydrochloride](/img/structure/B13488377.png)
3-[2-(2-Azidoethoxy)ethoxy]aniline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(2-Azidoethoxy)ethoxy]aniline hydrochloride is a chemical compound with the molecular formula C10H15ClN4O2. It is characterized by the presence of an azido group, which is known for its reactivity in click chemistry reactions. This compound is often used in various chemical and biological research applications due to its unique properties.
Méthodes De Préparation
The synthesis of 3-[2-(2-Azidoethoxy)ethoxy]aniline hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-[2-(2-Azidoethoxy)ethoxy]aniline.
Azidation: The azido group is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by an azide ion.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Analyse Des Réactions Chimiques
3-[2-(2-Azidoethoxy)ethoxy]aniline hydrochloride undergoes various chemical reactions, including:
Click Chemistry: The azido group reacts with alkynes in the presence of copper(I) or ruthenium catalysts to form triazoles.
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions where the azido group is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include copper(I) sulfate, sodium ascorbate, and palladium on carbon. Major products formed from these reactions include triazoles and amines.
Applications De Recherche Scientifique
3-[2-(2-Azidoethoxy)ethoxy]aniline hydrochloride has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules through click chemistry.
Biology: The compound is employed in bioconjugation techniques to label biomolecules.
Medicine: It is used in the development of drug delivery systems and diagnostic tools.
Industry: The compound is utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 3-[2-(2-Azidoethoxy)ethoxy]aniline hydrochloride primarily involves its reactivity with alkynes in click chemistry reactions. The azido group reacts with alkynes to form stable triazole rings, which can be used to link various molecules together. This reactivity is exploited in bioconjugation and material science applications.
Comparaison Avec Des Composés Similaires
Similar compounds to 3-[2-(2-Azidoethoxy)ethoxy]aniline hydrochloride include:
Azido-dPEG 4-acid: This compound also contains an azido group and is used in similar click chemistry applications.
3-[2-(2-Azidoethoxy)ethoxy]propanoic acid: Another azido-containing compound used in bioconjugation and material science.
The uniqueness of this compound lies in its specific structure, which allows for versatile applications in both chemical synthesis and biological research.
Propriétés
Formule moléculaire |
C10H15ClN4O2 |
|---|---|
Poids moléculaire |
258.70 g/mol |
Nom IUPAC |
3-[2-(2-azidoethoxy)ethoxy]aniline;hydrochloride |
InChI |
InChI=1S/C10H14N4O2.ClH/c11-9-2-1-3-10(8-9)16-7-6-15-5-4-13-14-12;/h1-3,8H,4-7,11H2;1H |
Clé InChI |
SQGXHVQSUGNGLO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OCCOCCN=[N+]=[N-])N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[6-(1,1,2,2,2-Pentafluoroethyl)pyridin-3-yl]methanol](/img/structure/B13488296.png)
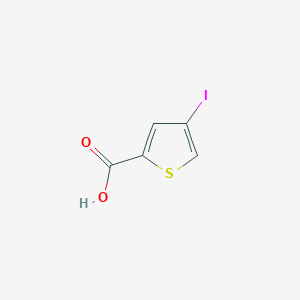
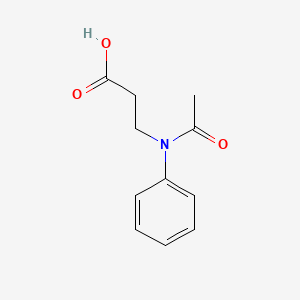
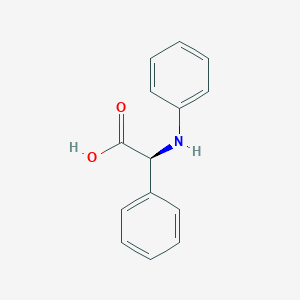
![2-Methanesulfonyl-2,6-diazaspiro[3.5]nonane, trifluoroacetic acid](/img/structure/B13488317.png)
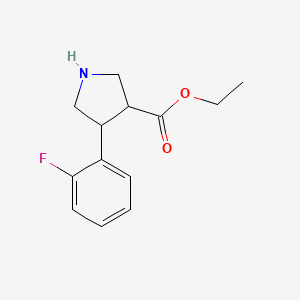
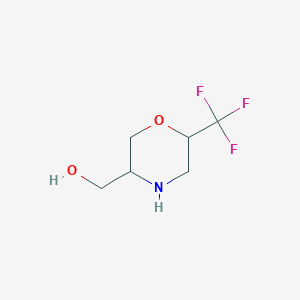
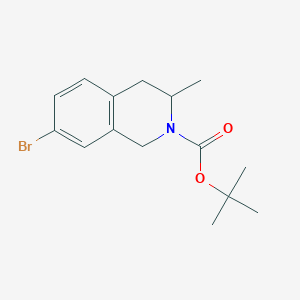
![benzyl N-[1-(2-bromophenyl)-2-methylpropan-2-yl]carbamate](/img/structure/B13488344.png)
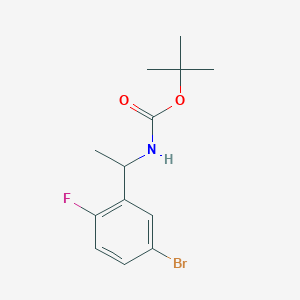

![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(4-isopropyl-phenyl)-acetic acid](/img/structure/B13488372.png)
![Methyl 2,2-dibromo-3-phenylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13488373.png)
